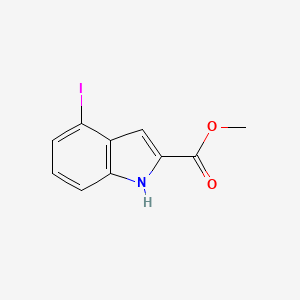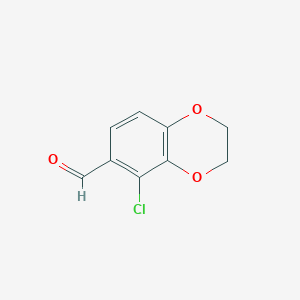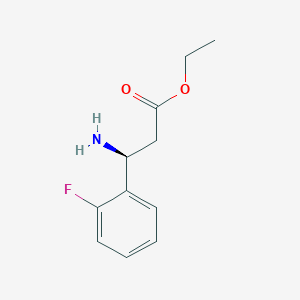
Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H10ClNO4S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a methyl group, and a sulfamoyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate typically involves the esterification of 3-chloro-4-methyl-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of 3-amino-4-methyl-5-sulfamoylbenzoate or 3-thio-4-methyl-5-sulfamoylbenzoate.
Reduction: Formation of 3-chloro-4-methyl-5-aminobenzoate.
Oxidation: Formation of 3-chloro-4-carboxy-5-sulfamoylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfamoyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-chloro-4-sulfamoylbenzoate
- Methyl 3-chloro-5-sulfamoylbenzoate
- Methyl 3-chloro-4-methylbenzoate
Uniqueness
Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and sulfamoyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClNO4S |
|---|---|
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
methyl 3-chloro-4-methyl-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10ClNO4S/c1-5-7(10)3-6(9(12)15-2)4-8(5)16(11,13)14/h3-4H,1-2H3,(H2,11,13,14) |
Clave InChI |
XHYOOAUTGGRMNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)C(=O)OC)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B15308117.png)
![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)
![8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B15308132.png)







